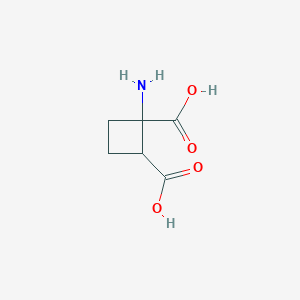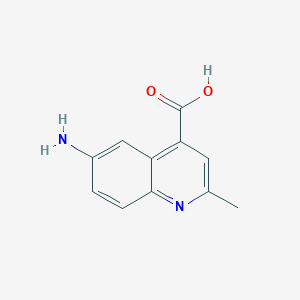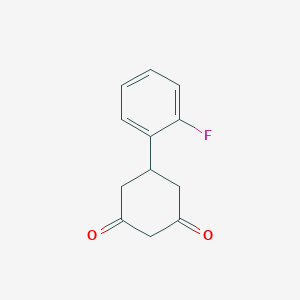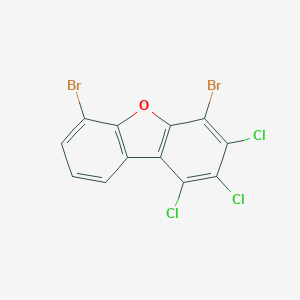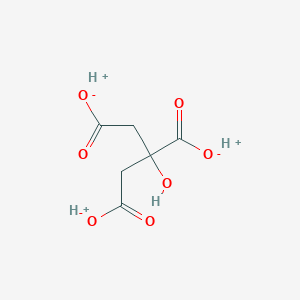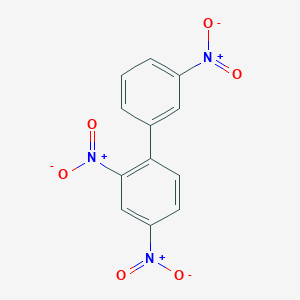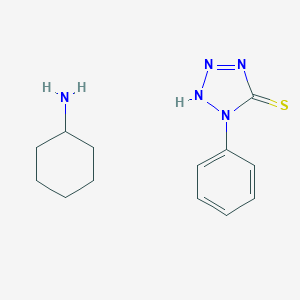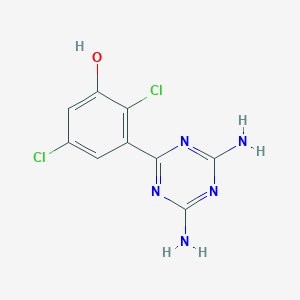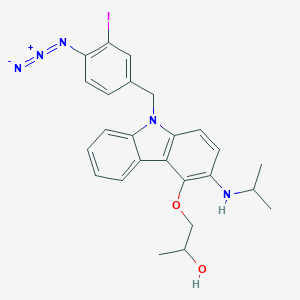
N-phenylpyridine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenylpyridine-2-sulfonamide (PPS) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPS is a sulfonamide derivative of pyridine and has been synthesized by several methods.
Wissenschaftliche Forschungsanwendungen
N-phenylpyridine-2-sulfonamide has been studied extensively for its potential applications in various scientific research fields. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. N-phenylpyridine-2-sulfonamide has also been studied for its potential use as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
Wirkmechanismus
N-phenylpyridine-2-sulfonamide exerts its effects by inhibiting the activity of carbonic anhydrase. This inhibition leads to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body. This, in turn, leads to a decrease in the pH of the body fluids, which can have several physiological effects.
Biochemische Und Physiologische Effekte
N-phenylpyridine-2-sulfonamide has been found to have several biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. N-phenylpyridine-2-sulfonamide has also been found to have analgesic effects by inhibiting the activity of cyclooxygenase-2, an enzyme that plays a crucial role in the production of prostaglandins, which are involved in the perception of pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-phenylpyridine-2-sulfonamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, N-phenylpyridine-2-sulfonamide has some limitations, including its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are several future directions for the study of N-phenylpyridine-2-sulfonamide. One potential direction is the development of novel N-phenylpyridine-2-sulfonamide derivatives with improved properties, such as increased potency or reduced toxicity. Another potential direction is the investigation of the role of N-phenylpyridine-2-sulfonamide in the regulation of acid-base balance in the body and its potential use in the treatment of acid-base disorders.
Conclusion
In conclusion, N-phenylpyridine-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized by several methods, and its mechanism of action involves the inhibition of carbonic anhydrase. N-phenylpyridine-2-sulfonamide has several biochemical and physiological effects, and its advantages and limitations for lab experiments should be carefully considered. There are several future directions for the study of N-phenylpyridine-2-sulfonamide, including the development of novel derivatives and the investigation of its role in acid-base regulation.
Synthesemethoden
N-phenylpyridine-2-sulfonamide can be synthesized by several methods, including the reaction of 2-chloropyridine with sodium sulfite and sodium hydroxide, the reaction of 2-amino pyridine with sulfuric acid and phenyl isocyanate, and the reaction of 2-pyridine sulfonyl chloride with aniline. The synthesis method used depends on the desired purity and yield of the product.
Eigenschaften
CAS-Nummer |
103863-00-9 |
|---|---|
Produktname |
N-phenylpyridine-2-sulfonamide |
Molekularformel |
C11H10N2O2S |
Molekulargewicht |
234.28 g/mol |
IUPAC-Name |
N-phenylpyridine-2-sulfonamide |
InChI |
InChI=1S/C11H10N2O2S/c14-16(15,11-8-4-5-9-12-11)13-10-6-2-1-3-7-10/h1-9,13H |
InChI-Schlüssel |
SPKDKEYOMHVGPB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=N2 |
Kanonische SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=N2 |
Synonyme |
2-Pyridinesulfonamide,N-phenyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




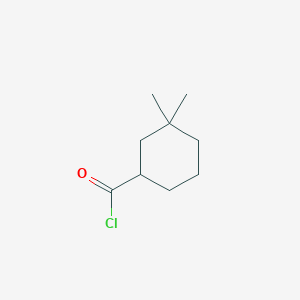
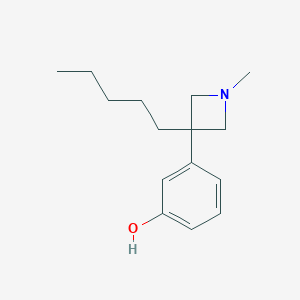
![4-[Chloro(dimethyl)silyl]-3-fluoropyridine](/img/structure/B11933.png)
